molecular formula C9H11FN2O4 B1625613 2',3'-dideoxy-5-fluorouridine CAS No. 15379-30-3

2',3'-dideoxy-5-fluorouridine

Cat. No.: B1625613
CAS No.: 15379-30-3
M. Wt: 230.19 g/mol
InChI Key: IVRKKCRUCYZZTQ-CAHLUQPWSA-N
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Description

2',3'-dideoxy-5-fluorouridine is a fluorinated pyrimidine nucleoside analog. It is known for its significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The compound’s structure includes a fluorine atom at the 5-position of the pyrimidine ring, which enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2',3'-dideoxy-5-fluorouridine typically involves multi-step reactions. One common method includes the following steps :

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride.

    Glycosylation: The fluorinated pyrimidine is then glycosylated with a protected sugar derivative under acidic conditions.

    Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2',3'-dideoxy-5-fluorouridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.

Scientific Research Applications

2',3'-dideoxy-5-fluorouridine has a wide range of scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The compound exerts its effects by incorporating into DNA or RNA, leading to chain termination or faulty transcription . It targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase, disrupting the replication process and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.

    Floxuridine: A nucleoside analog with similar antiviral and anticancer properties.

Uniqueness

2',3'-dideoxy-5-fluorouridine is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which enhances its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRKKCRUCYZZTQ-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506866
Record name 5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15379-30-3
Record name 5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-dideoxy-5-fluorouridine
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